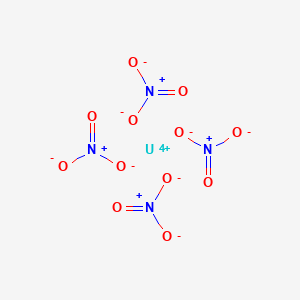
Calcium pentobarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium pentobarbital is a compound derived from pentobarbital, a short-acting barbiturate. Pentobarbital is commonly used as a sedative, hypnotic, and anticonvulsant. It is also used in veterinary medicine for euthanasia and in some countries for physician-assisted suicide . This compound combines the properties of pentobarbital with calcium, which may influence its pharmacological effects.
Méthodes De Préparation
The preparation of calcium pentobarbital involves the synthesis of pentobarbital followed by its conversion to the calcium salt. The synthetic route for pentobarbital typically involves the reaction of ethylmalonic ester with urea, followed by cyclization and alkylation . The calcium salt is then formed by reacting pentobarbital with calcium hydroxide or calcium chloride under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Analyse Des Réactions Chimiques
Calcium pentobarbital undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Calcium pentobarbital has several scientific research applications:
Mécanisme D'action
Calcium pentobarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and potentiation of GABAergic inhibitory effects . The presence of calcium may enhance its binding affinity and influence calcium conductance in neurons .
Comparaison Avec Des Composés Similaires
Calcium pentobarbital can be compared with other barbiturates such as:
Sodium pentobarbital: Similar in function but differs in the cation used.
Phenobarbital: A longer-acting barbiturate with different pharmacokinetic properties.
Thiopental: An ultra-short-acting barbiturate used primarily for induction of anesthesia. This compound is unique due to its combination with calcium, which may offer distinct pharmacological advantages in certain applications.
Propriétés
Numéro CAS |
3330-47-0 |
|---|---|
Formule moléculaire |
C11H16CaN2O3 |
Poids moléculaire |
264.33 g/mol |
Nom IUPAC |
calcium;5-ethyl-6-oxo-5-pentan-2-ylpyrimidine-2,4-diolate |
InChI |
InChI=1S/C11H18N2O3.Ca/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+2/p-2 |
Clé InChI |
AJZCPCVZCDQEFK-UHFFFAOYSA-L |
SMILES canonique |
CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)



![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)





